![molecular formula C15H12N2OS2 B2846981 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-19-4](/img/structure/B2846981.png)
2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones generally involves the reaction of certain amines with 4-chlorothieno[3,2-d]pyrimidines . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines has been proposed .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones would be based on the thieno[3,2-d]pyrimidin-4(3H)-one core structure, with various substituents attached to the core depending on the specific compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The study by Dyachenko et al. (2014) describes the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides, leading to the formation of arylsulfanylthiazinopyridopyrimidines. This process highlights a method for constructing linearly fused heterocyclic systems, a valuable technique in the synthesis of complex molecular architectures Dyachenko, I. V., Vas’kevich, A. I., Vas’kevich, R. I., & Vovk, M..
Antimicrobial and Antitubercular Activities
Research into pyrimidine derivatives has identified several compounds with significant antimicrobial and antitubercular activities. For instance, Kamdar et al. (2011) synthesized a series of novel compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, which showed pronounced antitubercular and antimicrobial properties Kamdar, N. R., Haveliwala, D. D., Mistry, P. T., & Patel, S..
Aldose Reductase Inhibitors
La Motta et al. (2007) investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their potential as aldose reductase inhibitors, revealing that these compounds exhibit activity levels in the micromolar/submicromolar range. This research contributes to the development of treatments for conditions associated with aldose reductase activity, such as diabetic complications La Motta, C., Sartini, S., Mugnaini, L., et al..
Synthesis of Novel Crown-containing Hydrogen-bonded Supramolecular Assemblies
Fonari et al. (2004) synthesized novel pyrimidine derivatives, exploring their utility as ligands for co-crystallization with diaza-18-crown-6 to form hydrogen-bonded supramolecular assemblies. This research demonstrates the potential of pyrimidine derivatives in constructing complex molecular assemblies through hydrogen bonding Fonari, M., Simonov, Y., Chumakov, Y., et al..
Wirkmechanismus
Target of Action
The primary targets of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and proliferation of Mycobacterium tuberculosis and Mycobacterium bovis. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Pharmacokinetics
It is known that the compound has a broad spectrum of antibacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis. This leads to a reduction in the number of bacteria in the body, helping to control the infection .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been found that thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which it belongs, can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis .
Cellular Effects
In terms of cellular effects, some compounds in the thieno[3,2-d]pyrimidin-4-one class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The specific effects of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one on cells have not been reported yet.
Molecular Mechanism
Related compounds have been found to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .
Metabolic Pathways
Given that related compounds can inhibit Cyt-bd, it is possible that this compound may also be involved in energy metabolism pathways .
Eigenschaften
IUPAC Name |
3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSFJXSAWYCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)
![5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2846907.png)
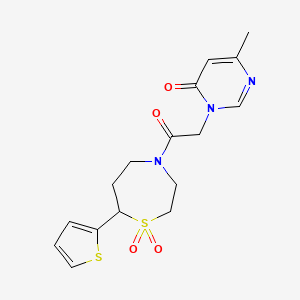
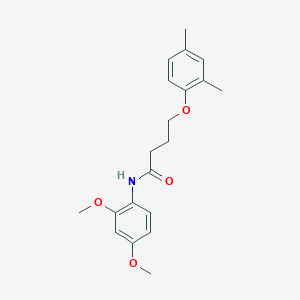
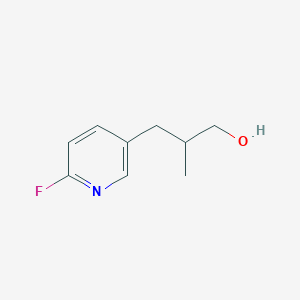
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)
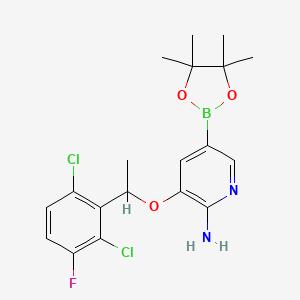

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)
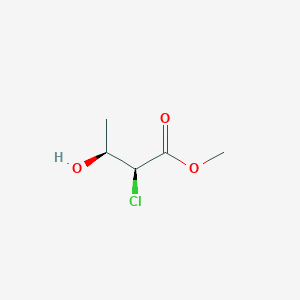
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2846921.png)
